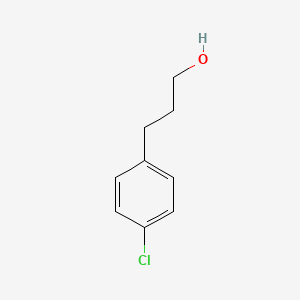

3-(4-Chlorophenyl)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7106. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBIWFGGIKFSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278382 | |

| Record name | 3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-88-8 | |

| Record name | 4-Chlorobenzenepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6282-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZENEPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WMK84NW9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(4-Chlorophenyl)propan-1-ol synthesis from p-chlorocinnamic acid

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)propan-1-ol from p-Chlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in pharmaceutical and organic synthesis, starting from p-chlorocinnamic acid. The document details the primary synthetic route involving the robust reducing agent, lithium aluminum hydride (LAH), which concurrently reduces both the carboxylic acid and the conjugated alkene. An alternative two-step approach via catalytic hydrogenation followed by carboxylic acid reduction is also discussed. This guide is structured to provide not only step-by-step protocols but also the underlying chemical principles and mechanistic insights that inform the experimental design. It includes detailed methodologies for the synthesis of the precursor, p-chlorocinnamic acid, as well as purification and characterization of the final product.

Introduction: Strategic Importance of this compound

This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmacologically active compounds. Its structure, featuring a substituted aromatic ring and a primary alcohol, makes it a versatile synthon for introducing the 4-chlorophenylpropyl moiety. The reliable and efficient synthesis of this compound is therefore of significant interest to the drug development and chemical research communities. This guide focuses on the transformation of p-chlorocinnamic acid, an accessible starting material, into the target alcohol.

Synthesis of the Precursor: p-Chlorocinnamic Acid

A common and effective method for the synthesis of p-chlorocinnamic acid is a variation of the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.[1]

Reaction Scheme: Perkin-like Condensation

Caption: Synthesis of p-Chlorocinnamic Acid.

Detailed Experimental Protocol

This protocol is adapted from a procedure utilizing boron tribromide as an activating agent.[1]

Materials:

-

p-Chlorobenzaldehyde

-

Anhydrous Acetic Acid

-

Boron Tribromide

-

Pyridine

-

4-Dimethylaminopyridine (4-DMAP)

-

N-Methyl-2-pyrrolidone (NMP)

-

Benzene (anhydrous)

-

20% Sodium Hydroxide Solution

-

20% Hydrochloric Acid Solution

Procedure:

-

To a solution of p-chlorobenzaldehyde (2.81 g, 0.02 mole), 4-DMAP (1.3 g, 0.01 mole), pyridine (2.41 mL, 0.03 mole), and NMP (2 mL), add a pre-formed solution of triacetyl borate (prepared by reacting anhydrous acetic acid (6.3 mL, 0.1089 mole) with boron tribromide (2.2 mL, 0.022 mole) in anhydrous benzene (5 mL)).

-

Heat the reaction mixture to reflux, distilling off the benzene and acetic acid, until the internal temperature reaches 180-190 °C.

-

Maintain heating at this temperature for approximately 9 hours.

-

After cooling, add water (70-80 mL) and adjust the pH to 9-10 with a 20% NaOH solution.

-

Remove any unreacted p-chlorobenzaldehyde by steam distillation under reduced pressure.

-

Cool the remaining solution, filter if necessary, and then acidify the filtrate to pH 1-2 with 20% HCl, which will precipitate the p-chlorocinnamic acid.

-

Cool the mixture in an ice bath for 2-3 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Expected Yield: Approximately 80%.[1]

Primary Synthesis Route: Concurrent Reduction with Lithium Aluminum Hydride (LAH)

The most direct method for converting p-chlorocinnamic acid to this compound is through reduction with a strong reducing agent capable of reducing both the carboxylic acid and the conjugated double bond. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation.[2][3]

Mechanistic Rationale

The concurrent reduction is possible due to the powerful, non-selective nature of LAH. The mechanism involves several key steps:

-

Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with a hydride from LAH to form hydrogen gas and a lithium carboxylate salt.

-

Reduction of the Carboxylate: The carboxylate is then reduced by another equivalent of LAH to an aldehyde intermediate.

-

Reduction of the Aldehyde: The aldehyde is immediately reduced by another equivalent of LAH to an alkoxide.

-

Conjugate Addition: The α,β-unsaturated system is also susceptible to nucleophilic attack by the hydride. The presence of the phenyl group in conjugation with the double bond makes it reducible by LAH.[3]

-

Workup: The resulting aluminum alkoxide complexes are hydrolyzed during an aqueous workup to yield the final primary alcohol.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)propan-1-ol

Introduction and Strategic Importance

3-(4-Chlorophenyl)propan-1-ol (CAS No: 6282-88-8) is a substituted aromatic alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, featuring a hydroxyl group and a halogenated phenyl ring, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its structural motifs are found in various biologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. The narrative is structured to deliver not just data, but also the scientific rationale behind these properties and the experimental methodologies used for their determination. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in experimental design, synthesis, and formulation.

Core Physicochemical and Molecular Properties

The fundamental properties of this compound are summarized below. This table serves as a quick reference, with detailed explanations and methodologies provided in subsequent sections.

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | 6282-88-8 | - |

| Molecular Formula | C₉H₁₁ClO | [1][2] |

| Molecular Weight | 170.64 g/mol | [1][2] |

| Physical Form | Colorless to yellow clear liquid | [1] |

| Boiling Point | 104 °C at 0.1 mmHg | [1][3] |

| Density | ~1.151 g/cm³ (Predicted) | [1][3] |

| Refractive Index | ~1.54 (Predicted) | [1][3] |

| pKa | ~15.03 (Predicted) | [1][3] |

| LogP (Octanol/Water) | ~2.2 (XlogP, Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [1] |

In-Depth Analysis of Physicochemical Properties

A molecule's behavior in both biological and chemical systems is dictated by its intrinsic properties. This section delves into the key parameters of this compound.

Physical State, Thermal Properties, and Density

This compound exists as a clear, colorless to pale yellow liquid at standard temperature and pressure[1]. The presence of a polar hydroxyl group allows for intermolecular hydrogen bonding, which typically raises the boiling point compared to non-hydroxylated analogs. However, the overall molecular weight and the non-polar phenyl ring contribute to its liquid state.

The reported boiling point of 104 °C is at a reduced pressure of 0.1 mmHg, indicating that the compound is susceptible to decomposition at its atmospheric boiling point, a common characteristic for multifunctional organic molecules. The predicted density of approximately 1.151 g/cm³ suggests it is slightly denser than water[1][3].

Solubility Profile: A Qualitative Assessment

-

Aqueous Solubility: The molecule contains a polar alcohol group capable of hydrogen bonding with water. Conversely, the bulky, non-polar chlorophenyl group and the propyl chain significantly contribute to its hydrophobic character. This duality suggests that the compound has low solubility in water .

-

Organic Solubility: The synthesis protocol for this compound involves extraction from an aqueous phase into ethyl acetate, followed by purification using a hexane/ethyl acetate mixture on a silica gel column[1]. This demonstrates good solubility in moderately polar organic solvents like ethyl acetate and miscibility with less polar solvents like hexane . It is also expected to be soluble in other common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethanol, and dimethyl sulfoxide (DMSO).

This solubility profile is critical for selecting appropriate solvent systems for chemical reactions, purification, and for the preparation of stock solutions in biological assays.

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is quantified by the logarithm of the partition coefficient (LogP) between n-octanol and water.

An experimentally determined LogP value for this compound is not documented. However, computational models provide a reliable estimate. The predicted XlogP value is 2.2 [4].

-

Interpretation and Significance: A LogP value of 2.2 indicates a moderate level of lipophilicity. This suggests the compound is preferentially partitioned into the organic phase over the aqueous phase by a factor of approximately 158:1 (since 10².² ≈ 158). This value is within the range often considered favorable for oral drug candidates, as it suggests a balance between aqueous solubility for formulation and lipid solubility for membrane permeation.

Acidity (pKa)

The pKa is a measure of the acidity of the hydroxyl proton. The predicted pKa for the alcohol group is approximately 15.03 , which is typical for a primary alcohol[1][3]. This value confirms that the hydroxyl group is not acidic under physiological conditions (pH ~7.4) and will exist predominantly in its neutral, protonated form. This is a crucial factor for predicting its interactions with biological targets, as the potential for hydrogen bond donation is maintained.

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. The reported spectrum in CDCl₃ confirms the structure with high fidelity[1].

-

¹H NMR (300 MHz, CDCl₃) δ (ppm):

-

7.27-7.22 (m, 2H): These signals correspond to the two aromatic protons ortho to the propyl chain (H-2' and H-6').

-

7.15-7.10 (m, 2H): These signals correspond to the two aromatic protons meta to the propyl chain (H-3' and H-5').

-

3.66 (t, J=6.4 Hz, 2H): This triplet represents the two protons on the carbon bearing the hydroxyl group (-CH₂OH, H-1). The triplet splitting is due to coupling with the adjacent methylene group (H-2).

-

2.68 (t, J=7.44 Hz, 2H): This triplet corresponds to the benzylic protons (-Ar-CH₂, H-3), coupled to the adjacent methylene protons (H-2).

-

1.91-1.81 (m, 2H): This multiplet (a quintet or sextet) represents the central methylene protons of the propyl chain (-CH₂-, H-2), which are coupled to the protons on both C-1 and C-3.

-

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not provided in the search results, the characteristic IR absorptions for this compound can be reliably predicted based on its functional groups.

-

~3600-3200 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration, broadened due to intermolecular hydrogen bonding[5].

-

~3100-3000 cm⁻¹ (medium): C-H stretching vibrations for the aromatic ring.

-

~2950-2850 cm⁻¹ (medium-strong): Asymmetric and symmetric C-H stretching vibrations of the aliphatic propyl chain.

-

~1490 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1100-1000 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol group.

-

~830 cm⁻¹ (strong): C-H out-of-plane bending characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion and characteristic fragments are expected.

-

Molecular Ion (M⁺): A distinct molecular ion peak should be observed at m/z 170. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak at m/z 172 with approximately one-third the intensity of the M⁺ peak is expected[6][7][8]. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

[M-18]⁺: Loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols, would yield a peak at m/z 152/154.

-

Alpha-cleavage: Cleavage of the C1-C2 bond would result in the loss of a C₂H₄Cl radical, leading to a fragment at m/z 31 ([CH₂OH]⁺).

-

Benzylic Cleavage: Cleavage between C2 and C3 would generate a stable chlorobenzyl cation at m/z 125/127. This is often a prominent peak in the spectrum of such compounds.

-

Experimental Methodologies

Scientific integrity demands robust and reproducible experimental protocols. This section outlines the workflows for the synthesis and characterization of key properties.

Synthesis and Purification Workflow

This compound is commonly synthesized via the reduction of a suitable precursor, such as 4-chlorocinnamic acid. The process involves reduction, workup, and purification[1].

Caption: Workflow for the synthesis and purification of this compound.

Protocol for Lipophilicity (LogP) Determination

The Shake-Flask method followed by HPLC analysis is a gold standard for determining LogP values. This method directly measures the compound's concentration in equilibrated n-octanol and aqueous phases.

Caption: Experimental workflow for LogP determination via the Shake-Flask HPLC method.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of novel compounds. Its structure is particularly valuable for creating analogs of existing drugs or new chemical entities. For instance, it is a documented precursor for the synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives, which have been investigated as inhibitors of aldo-keto reductases, a family of enzymes implicated in diabetic complications and cancer[1][2][9]. The chlorophenyl moiety can participate in cross-coupling reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups like esters, ethers, or amines, providing a gateway to a diverse range of chemical structures.

Safety and Handling

As a chemical reagent, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: The compound is classified as an irritant[10]. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[10].

-

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place away from incompatible materials.

-

References

-

(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886288-26-3. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

3-(4-Chlorphenyl)propan-1-ol, 95%. (n.d.). Carbolution Chemicals GmbH. Retrieved from [Link]

-

PubChemLite Search. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

PubChem Compound. (n.d.). Bioregistry. Retrieved from [Link]

-

1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021, December 10). Chemistry LibreTexts. Retrieved from [Link]

-

(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

CAS No : 6282-88-8 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

- Stanker, L. H., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 22(9), 1599–1608.

-

3-(3-Chlorophenyl)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

3-(4-Chlorophenyl)propionic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved from [Link]

-

Infrared spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

This compound / 3-(4-chlorophenyl)propanol. (n.d.). IndiaMART. Retrieved from [Link]

-

CID 5381226. (n.d.). PubChem. Retrieved from [Link]

-

1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. (n.d.). PubChem. Retrieved from [Link]

-

3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. (n.d.). PubChem. Retrieved from [Link]

-

Sample IR spectra. (n.d.). University of Calgary. Retrieved from [Link]

-

Propan-1-ol low high resolution H-1 proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from [Link]

-

3-[5-(4-Chlorophenyl)-4-isoxazolyl]propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

DMSO Physical Properties. (n.d.). gChem Global. Retrieved from [Link]

Sources

- 1. This compound CAS#: 6282-88-8 [m.chemicalbook.com]

- 2. This compound | 6282-88-8 [chemicalbook.com]

- 3. This compound | 6282-88-8 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C9H11ClO) [pubchemlite.lcsb.uni.lu]

- 5. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 3-(4-ClPh)propanol [carbolution.de]

An In-depth Technical Guide to the ¹H NMR Spectral Data of 3-(4-Chlorophenyl)propan-1-ol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-chlorophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through the interpretation of its proton NMR data. We will explore the underlying principles that govern the spectral output, present a detailed experimental protocol for data acquisition, and provide expert insights into the nuances of spectral interpretation.

Introduction: The Structural Significance of this compound

This compound is an organochlorine compound and a valuable building block in organic synthesis. For instance, it is utilized in the preparation of certain aldo-keto reductase inhibitors.[1][2] Accurate structural confirmation is paramount in synthesis and drug development, and ¹H NMR spectroscopy stands as the primary tool for this purpose. It provides a non-destructive method to map the proton environments within a molecule, offering precise information on connectivity and stereochemistry.[3][4] This guide will dissect the ¹H NMR spectrum of this compound, transforming raw data into a detailed structural map.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the this compound molecule. Due to the molecule's symmetry and functional groups, we can distinguish five distinct sets of protons.

Figure 1. Structure of this compound with proton environments labeled.

The five key proton environments are:

-

Hₐ & Hₑ: Aromatic protons ortho to the chlorine atom.

-

Hₑ & Hₐ: Aromatic protons meta to the chlorine atom (and ortho to the propyl group).

-

Hₑ: Benzylic protons on the carbon adjacent to the aromatic ring.

-

Hₑ: Methylene protons in the middle of the propyl chain.

-

Hₑ: Methylene protons on the carbon bearing the hydroxyl group.

-

Hₑ: The hydroxyl proton.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), provides distinct signals for each proton environment. The key parameters for interpretation are chemical shift (δ), integration, and multiplicity (splitting pattern).[5][6]

Summary of ¹H NMR Spectral Data

| Signal Assignment | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ | Ar-H (meta to Cl) | 2H | 7.27–7.22 | Multiplet (d) | ~8.5 Hz |

| Hₑ | Ar-H (ortho to Cl) | 2H | 7.15–7.10 | Multiplet (d) | ~8.5 Hz |

| Hₑ | -CH₂-OH | 2H | 3.66 | Triplet (t) | 6.4 |

| Hₑ | Ar-CH₂- | 2H | 2.68 | Triplet (t) | 7.4 |

| Hₑ | -CH₂-CH₂-CH₂- | 2H | 1.91–1.81 | Multiplet (m) | N/A |

| Hₑ | -OH | 1H | Variable (e.g., 1.5-2.5) | Broad Singlet (br s) | N/A |

| Data sourced from ChemicalBook and synthesized with spectral prediction principles.[1][2] |

In-depth Signal Interpretation

-

Aromatic Protons (Hₐ and Hₑ, δ 7.10-7.27 ppm): The aromatic region of the spectrum shows signals for the four protons on the benzene ring.[7] In a para-disubstituted ring like this one, the protons form an AA'BB' spin system, which often appears as two distinct doublets or multiplets.

-

Hₐ (δ ~7.25 ppm): These two equivalent protons are ortho to the electron-withdrawing chlorine atom. The deshielding effect of chlorine shifts this signal downfield. They are split by the adjacent Hₑ protons, theoretically producing a doublet.

-

Hₑ (δ ~7.13 ppm): These two equivalent protons are meta to the chlorine atom and ortho to the alkyl substituent. They are slightly more shielded than Hₐ and thus appear further upfield. They are split by the Hₐ protons, also resulting in a doublet. The observed "multiplet" character arises from the complex nature of the AA'BB' coupling.[8]

-

-

Hydroxymethyl Protons (Hₑ, δ 3.66 ppm): This signal corresponds to the two protons on the carbon directly attached to the electronegative oxygen atom. This proximity to oxygen causes a significant downfield shift. The signal is a triplet because these protons are coupled to the two adjacent Hₑ protons on the central methylene group (n+1 rule: 2+1=3).[9] The coupling constant, J = 6.4 Hz, quantifies this interaction.

-

Benzylic Protons (Hₑ, δ 2.68 ppm): The two protons on the carbon attached to the aromatic ring are in the benzylic position, which typically resonates between 2-3 ppm.[7] This signal appears as a triplet due to coupling with the two neighboring Hₑ protons (J = 7.4 Hz).

-

Central Methylene Protons (Hₑ, δ ~1.86 ppm): These protons are situated between two other CH₂ groups. They are coupled to both the Hₑ protons (2) and the Hₑ protons (2). If the coupling constants were identical, the signal would be a quintet (n+1 rule: 4+1=5). However, since J(Hₑ-Hₑ) is 7.4 Hz and J(Hₑ-Hₑ) is 6.4 Hz, the signal is more accurately a triplet of triplets. This complex pattern is often reported simply as a multiplet (m).[10]

-

Hydroxyl Proton (Hₑ, δ variable): The chemical shift of the alcohol proton is highly variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet because of rapid chemical exchange with other labile protons (like trace water) in the sample. A key technique to confirm this signal is D₂O exchange : upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the -OH peak will disappear as the proton is replaced by a deuterium atom.[11]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a rigorous protocol is essential for obtaining a clean, interpretable spectrum. This methodology ensures data integrity and reproducibility.

Workflow for ¹H NMR Sample Preparation and Analysis

Figure 2. Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.[12]

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ with 0.03% TMS as an internal standard). The use of deuterated solvents is critical to avoid a large, overwhelming solvent signal in the ¹H spectrum and to provide a lock signal for the spectrometer.[13]

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

-

Filtration:

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial as any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad peaks and poor resolution.

-

-

Data Acquisition:

-

Insert the capped and labeled NMR tube into the spectrometer's autosampler or manual probe.

-

The instrument will lock on the deuterium signal from the solvent.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 8 to 16 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to ensure accurate signal representation.

-

Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak (CHCl₃ in CDCl₃) to 7.26 ppm.

-

Integrate the area under each peak to determine the relative ratio of protons for each signal.

-

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. Each signal, defined by its chemical shift, integration, and multiplicity, corresponds directly to a specific proton environment within the molecule. The aromatic region confirms the para-substitution pattern, while the aliphatic signals and their coupling patterns precisely map out the three-carbon chain and the terminal alcohol group. By following a robust experimental protocol, researchers can reliably obtain high-resolution data, enabling confident structural elucidation essential for progress in chemical synthesis and drug discovery.

References

-

¹H–¹H Coupling in Proton NMR . ACD/Labs. Available from: [Link]

-

Tiziani, S., Lodi, A., Ludwig, C., Parsons, H. M., Viant, M. R., & Günther, U. L. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine . Analytical Biochemistry, 398(2), 263-5. Available from: [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning . Metabolites, 14(5), 290. Available from: [Link]

-

J-coupling . Wikipedia. Available from: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-Madison. Available from: [Link]

-

NMR Sample Preparation . University of Ottawa. Available from: [Link]

-

Interpreting 1H NMR Spectra . OpenOChem Learn. Available from: [Link]

-

Spin-spin splitting and coupling - Coupling in 1H NMR . University of Colorado Boulder, Department of Chemistry. Available from: [Link]

-

PROSPRE - 1H NMR Predictor . Wishart Research Group, University of Alberta. Available from: [Link]

-

Predicting NMR Spectra of a Molecule . YouTube. Available from: [Link]

-

Short Summary of 1H-NMR Interpretation . Organic Chemistry Help. Available from: [Link]

-

H NMR Spectroscopy and Interpretation: More Detailed than the “Summary” . Organic Chemistry Help. Available from: [Link]

-

NMR Sample Preparation Guide . Scribd. Available from: [Link]

-

Predict 1H NMR spectra . Cheminfo.org. Available from: [Link]

-

Predict 1H proton NMR spectra . NMRDB.org. Available from: [Link]

-

NMR Sample Preparation . Western University, Department of Chemistry. Available from: [Link]

-

NMR spectroscopy - An Easy Introduction . Chemistry Steps. Available from: [Link]

-

FT-NMR Sample Preparation Guide . MIT OpenCourseWare. Available from: [Link]

-

Proton nuclear magnetic resonance . Wikipedia. Available from: [Link]

-

Supporting information for Catalytic Asymmetric Arylation of N-Tosylarylimines with Arylboronic Acids . The Royal Society of Chemistry. Available from: [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems . Technology Networks. Available from: [Link]

-

Aromatics . University of Colorado Boulder, Department of Chemistry. Available from: [Link]

-

Supporting Information for A mild and efficient method for the synthesis of 2-substituted-3-amino-1-propanols . The Royal Society of Chemistry. Available from: [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR) . YouTube. Available from: [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I) . KPU Pressbooks. Available from: [Link]

-

Supplementary Information for Direct C-H Arylation of Pyridines with Aryl Bromides . The Royal Society of Chemistry. Available from: [Link]

-

5.3 Spin-Spin Splitting: J-Coupling . Organic Chemistry Data. Available from: [Link]

-

Coupling . University of Calgary, Department of Chemistry. Available from: [Link]

-

Electronic supplementary information for Rhodium-catalyzed asymmetric transfer hydrogenation of aromatic ketones . The Royal Society of Chemistry. Available from: [Link]

-

Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information . The Royal Society of Chemistry. Available from: [Link]

-

Propan-1-ol low high resolution H-1 proton nmr spectrum . Doc Brown's Chemistry. Available from: [Link]

-

3-(4-Chlorophenyl)-1-(4-methylphenyl)-1-propanone . SpectraBase. Available from: [Link]

-

1H NMR Chemical Shift . Oregon State University, Department of Chemistry. Available from: [Link]

-

Tables For Organic Structure Analysis . University of California, Los Angeles. Available from: [Link]

Sources

- 1. This compound CAS#: 6282-88-8 [m.chemicalbook.com]

- 2. This compound | 6282-88-8 [chemicalbook.com]

- 3. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. acdlabs.com [acdlabs.com]

- 11. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. scribd.com [scribd.com]

- 13. publish.uwo.ca [publish.uwo.ca]

A Comprehensive Guide to the FT-IR Analysis of 3-(4-Chlorophenyl)propan-1-ol

This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-(4-Chlorophenyl)propan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, practical methodologies, and detailed spectral interpretation of this compound, ensuring a robust understanding of its vibrational characteristics.

Introduction: The Vibrational Fingerprint of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification and characterization of molecules.[1] It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these natural vibrational modes.[1] The resulting absorption spectrum serves as a unique "molecular fingerprint," providing invaluable information about the functional groups present.[2][3]

This compound is a molecule of interest in various chemical and pharmaceutical contexts. Its structure, comprising a p-substituted chlorobenzene ring, a propyl linker, and a primary alcohol functional group, gives rise to a distinct and interpretable FT-IR spectrum. This guide will walk through the necessary steps to acquire and accurately interpret this spectrum, providing insights into the causality behind each experimental choice.

Experimental Protocol: From Sample to Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. For a liquid sample such as this compound, several methods are viable, with Attenuated Total Reflectance (ATR) being a modern and highly efficient choice due to its minimal sample preparation requirements.[4]

Recommended Method: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a versatile technique that allows for the direct analysis of liquid and solid samples.[4] The underlying principle involves an infrared beam being guided through an internal reflection element (IRE), typically a crystal with a high refractive index like diamond or zinc selenide. This creates an evanescent wave that extends a few micrometers beyond the crystal surface into the sample, which is in intimate contact with it. The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated infrared beam is then directed to the detector.

Experimental Workflow: ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate. A clean crystal is paramount to avoid spectral contamination.

-

Background Spectrum Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.[1]

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the entire surface is covered.[5] For viscous liquids, applying gentle pressure with the integrated clamp can ensure good contact.

-

Sample Spectrum Acquisition: Initiate the sample scan. Typical parameters include a spectral range of 4000–600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[5]

-

Data Processing: The instrument's software will automatically perform the background subtraction. An ATR correction may also be applied to the final spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Cleaning: After the analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent.

Spectral Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum of this compound can be systematically interpreted by examining the characteristic absorption regions for its constituent functional groups: the hydroxyl group, the aromatic ring, the aliphatic chain, and the carbon-chlorine bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape |

| Alcohol | O-H stretch (H-bonded) | 3500 - 3200[5][6][7] | Strong, Broad |

| C-O stretch (primary) | 1075 - 1000[8] | Strong | |

| Aromatic Ring | =C-H stretch | 3100 - 3000[9][10] | Medium to Weak |

| C=C stretch (in-ring) | 1600 - 1585 & 1500 - 1400[9][10] | Medium, Sharp | |

| C-H out-of-plane bend | 900 - 675[9] | Strong | |

| Aliphatic Chain | C-H stretch (sp³) | 3000 - 2850 | Strong |

| -CH₂- bend (scissoring) | ~1465 | Medium | |

| Halogen | C-Cl stretch | 850 - 550[5] | Medium to Strong |

The Hydroxyl (O-H) and Carbon-Oxygen (C-O) Regions

-

O-H Stretching: The most prominent feature in the spectrum will be a very strong and broad absorption band in the 3500-3200 cm⁻¹ region.[6][7] This is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadness of the peak is a direct consequence of the intermolecular hydrogen bonding between the alcohol molecules, which creates a continuum of bond strengths and, therefore, a wide range of absorption frequencies.[8]

-

C-O Stretching: A strong absorption band is expected in the 1300-1000 cm⁻¹ range due to the C-O stretching vibration.[8] For primary alcohols like this compound, this peak typically appears between 1075-1000 cm⁻¹.[8] This band is often one of the strongest in the fingerprint region.

The Aromatic and Aliphatic C-H Regions

-

Aromatic =C-H Stretch: Look for one or more weak to medium intensity sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9][10] These are characteristic of the C-H stretching vibrations where the carbon atom is sp² hybridized, as in the aromatic ring.

-

Aliphatic C-H Stretch: Immediately to the right of 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range, strong, sharp absorptions will be present. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the sp³ hybridized carbons of the propyl chain.

The Aromatic Ring and C-Cl Vibrations

-

Aromatic C=C Stretches: The presence of the benzene ring is confirmed by a pair of sharp, medium-intensity bands in the 1600-1400 cm⁻¹ region.[9] Typically, one band appears around 1600-1585 cm⁻¹ and another around 1500-1400 cm⁻¹.[9] These arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

-

C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be determined by strong absorptions in the 900-675 cm⁻¹ region.[9] For a 1,4-disubstituted (para) ring, a strong band is expected in the 800-850 cm⁻¹ range. This out-of-plane C-H "wagging" is highly characteristic.

-

C-Cl Stretching: The carbon-chlorine stretching vibration for an aryl chloride gives rise to a medium to strong absorption in the fingerprint region, typically between 850-550 cm⁻¹.[5] This band may sometimes overlap with other vibrations in this complex region.

Conclusion: A Self-Validating Analysis

The FT-IR analysis of this compound provides a clear and definitive confirmation of its molecular structure. The spectrum is a self-validating system: the presence of a broad O-H stretch validates the alcohol, the C-O stretch confirms it is a primary alcohol, the aromatic C-H and C=C stretches confirm the benzene ring, and the strong out-of-plane bending helps confirm the para-substitution pattern. By following the detailed protocols and understanding the causal relationships between molecular structure and vibrational frequencies outlined in this guide, researchers can confidently acquire and interpret the FT-IR spectrum of this compound, ensuring high scientific integrity in their analytical work.

References

-

SpectraBase. (n.d.). p-Chlorobenzyl alcohol. Wiley-VCH GmbH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzyl alcohol. PubChem. Retrieved from [Link]

-

UCLA College of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Chlorobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C9H11ClO). Université du Luxembourg. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

UCLA College of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectra. Department of Chemistry. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorobenzyl alcohol. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-3,3-dimethoxypropan-1-ol. Wiley-VCH GmbH. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Chlorophenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-(4-chlorophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the compound's behavior under electron ionization (EI). We will explore the primary fragmentation pathways, including benzylic cleavage, loss of neutral molecules, and characteristic rearrangements. The discussion is grounded in established mass spectrometry principles and supported by quantitative data and detailed mechanistic diagrams. Furthermore, a robust experimental protocol for acquiring the mass spectrum of this compound is provided, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Structural Elucidation

This compound is an organochlorine compound that serves as a valuable building block in the synthesis of various pharmaceutical agents, including aldo-keto reductase inhibitors.[1][2] Accurate structural confirmation is paramount in the synthesis and quality control of such intermediates. Mass spectrometry, particularly with electron ionization, stands as a powerful analytical technique for elucidating molecular structures by analyzing the fragmentation patterns of ionized molecules.[3][4]

When a molecule like this compound is introduced into a mass spectrometer, it is bombarded with high-energy electrons, leading to the formation of a molecular ion.[4] This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions.[3][4] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Understanding the principles that dictate these fragmentation pathways is crucial for the unambiguous identification of the compound.

This guide will dissect the fragmentation of this compound, providing a logical framework for interpreting its mass spectrum.

Foundational Principles of Fragmentation

The fragmentation of this compound under electron ionization is governed by the relative stability of the resulting carbocations and radical species. The presence of a heteroatom (oxygen), an aromatic ring, and a halogen (chlorine) all influence the fragmentation pathways. Key fragmentation types relevant to this molecule include:

-

Alpha (α)-Cleavage: The cleavage of a bond adjacent to a heteroatom or functional group. In alcohols, this involves the breaking of a carbon-carbon bond next to the carbon bearing the hydroxyl group.[5][6]

-

Benzylic Cleavage: The scission of a bond beta to an aromatic ring, leading to the formation of a stable benzyl or tropylium cation.[7][8]

-

Loss of Small Neutral Molecules: The elimination of stable, neutral molecules such as water (H₂O) or hydrogen chloride (HCl) is a common fragmentation pathway for alcohols and halogenated compounds, respectively.[5]

-

Isotopic Peaks: The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in characteristic M+2 peaks for all chlorine-containing fragments.[5]

Predicted Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is expected to be characterized by several key fragment ions. The molecular ion peak ([C₉H₁₁ClO]⁺•) should be observable at m/z 170 and 172, reflecting the isotopic distribution of chlorine.[9]

Major Fragmentation Pathways

The primary fragmentation pathways are dictated by the formation of the most stable ions.

-

Benzylic Cleavage and Tropylium Ion Formation: The most significant fragmentation is anticipated to be the cleavage of the C-C bond beta to the aromatic ring. This benzylic cleavage results in the loss of a C₂H₄OH radical to form the highly stable 4-chlorobenzyl cation at m/z 125/127. This ion can further rearrange to the even more stable chlorotropylium ion. Due to its stability, the ion at m/z 125 is often the base peak in the spectrum of similar compounds.

-

Alpha (α)-Cleavage: Cleavage of the C-C bond alpha to the hydroxyl group leads to the formation of the [CH₂OH]⁺ ion at m/z 31 . This is a characteristic fragment for primary alcohols.[10]

-

Loss of Water: Alcohols readily undergo dehydration. The molecular ion can lose a molecule of water (18 Da) to form a radical cation at m/z 152/154 .[11]

-

Loss of Propyl Group and Phenyl Cation Formation: Cleavage of the bond between the propyl chain and the aromatic ring can lead to the formation of a chlorophenyl cation at m/z 111/113 . Subsequent loss of chlorine can then produce the phenyl cation at m/z 77 .

-

McLafferty-type Rearrangement: While less common for this specific structure compared to carbonyl compounds, a gamma-hydrogen transfer from the hydroxyl group to the aromatic ring followed by cleavage could occur. However, the previously mentioned pathways are expected to be more dominant.

Summary of Key Fragment Ions

The following table summarizes the expected principal mass fragments for this compound and their proposed structures.

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Fragment | Fragmentation Pathway |

| 170/172 | [C₉H₁₁ClO]⁺• | Molecular Ion |

| 152/154 | [C₉H₉Cl]⁺• | Loss of H₂O |

| 125/127 | [C₇H₆Cl]⁺ | Benzylic Cleavage |

| 111/113 | [C₆H₄Cl]⁺ | Cleavage of Propyl Chain |

| 91 | [C₇H₇]⁺ | Loss of Cl from m/z 125/127 |

| 77 | [C₆H₅]⁺ | Loss of Cl from m/z 111/113 |

| 31 | [CH₂OH]⁺ | α-Cleavage |

Visualizing the Fragmentation

The relationships between the molecular ion and the major fragment ions can be visualized using a fragmentation pathway diagram.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

To obtain a high-quality mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is recommended. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

Method Parameters

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in dichloromethane.

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (Split ratio 50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Final Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 30 - 300

-

Solvent Delay: 3 minutes

Data Analysis and Validation

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Background Subtraction: Perform background subtraction on the mass spectrum of the identified peak to remove contributions from column bleed or co-eluting impurities.

-

Spectral Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions as outlined in Section 3.

-

Library Matching: Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.

Experimental Workflow Diagram

Caption: Generalized workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and follows the established principles of gas-phase ion chemistry. The spectrum is expected to be dominated by the formation of a stable chlorotropylium ion at m/z 125 as the base peak, resulting from benzylic cleavage. Other significant fragments arising from the loss of water and alpha-cleavage provide further structural confirmation. The characteristic isotopic pattern of chlorine serves as an additional diagnostic tool. A thorough understanding of these fragmentation pathways, coupled with a robust analytical methodology, enables the confident identification and structural elucidation of this important chemical intermediate.

References

- Vertex AI Search. (n.d.). McLafferty Rearrangement.

- Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.

- Chemistry Steps. (n.d.). McLafferty Rearrangement.

- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorobutyl)benzene.

- Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- PubChem. (n.d.). This compound.

- ChemicalBook. (2025). This compound.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol.

- NIST. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook.

- Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube.

- NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook.

Sources

- 1. This compound | 6282-88-8 [chemicalbook.com]

- 2. This compound CAS#: 6282-88-8 [m.chemicalbook.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. ugto.mx [ugto.mx]

- 9. PubChemLite - this compound (C9H11ClO) [pubchemlite.lcsb.uni.lu]

- 10. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

Solubility of 3-(4-Chlorophenyl)propan-1-ol in common organic solvents

An In-depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)propan-1-ol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, including Aldo-Keto reductase inhibitors[1][2]. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines a robust experimental protocol for its quantitative determination, and offers insights into its predicted behavior in a range of common organic solvents. By integrating molecular structure analysis with established solubility theories and a self-validating experimental workflow, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that influences every stage of the drug development lifecycle. For a compound like this compound, a thorough understanding of its solubility profile is paramount for:

-

Synthetic Chemistry: Selecting appropriate solvents is crucial for controlling reaction kinetics, maximizing yield, and minimizing impurities. A solvent in which reactants are soluble but byproducts are not can significantly simplify workup and purification.

-

Purification and Crystallization: Processes such as column chromatography and recrystallization are fundamentally dependent on solubility differentials. The synthesis of this compound itself often involves purification by silica gel column chromatography using eluents like n-hexane and ethyl acetate, directly highlighting the importance of its solubility in these solvents[1][3].

-

Formulation Development: For downstream applications, understanding solubility is the first step in designing stable and bioavailable dosage forms.

This guide provides the foundational knowledge and practical methodologies to expertly navigate these challenges.

Molecular Structure and Theoretical Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of this compound offers key insights into its expected solubility.

Chemical Structure: C₉H₁₁ClO[1][4] Molecular Weight: 170.64 g/mol [1][5] Appearance: Colorless to yellow liquid[1][3]

The molecule can be deconstructed into two key functional regions:

-

A Polar Head: The primary alcohol (-CH₂OH) group. This group is capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).

-

A Nonpolar Tail: The 4-chlorophenylpropyl group. This substantial hydrocarbon portion, including an aromatic ring, is lipophilic and engages in weaker van der Waals forces and potential π-π stacking interactions. The chlorine atom adds a degree of polarity to the aromatic ring.

This amphiphilic nature—possessing both polar and nonpolar characteristics—suggests that this compound will exhibit a versatile solubility profile. The predicted partition coefficient (XlogP) of 2.2 indicates a moderate degree of lipophilicity, suggesting it will not be exclusively soluble in either highly polar or strictly nonpolar solvents[4].

Predicted Solubility in Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The hydroxyl group of the solute can readily form strong hydrogen bonds with the solvent molecules, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): Good to high solubility is anticipated. These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. Dipole-dipole interactions between the solvent and the polar C-Cl bond also contribute. The use of ethyl acetate as an extraction solvent during its synthesis confirms its solubility in this medium[1][3].

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Moderate to low solubility is expected. The nonpolar tail will interact favorably with these solvents via London dispersion forces. However, the high-energy polar hydroxyl group is not well-solvated, limiting overall solubility. Solubility will likely be greater in toluene than in hexane due to favorable π-π interactions between the aromatic rings.

The following table summarizes the predicted solubility profile based on these structural considerations and solvent properties.

| Solvent Class | Example Solvent | Polarity Index¹ | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol | 0.762 | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Protic | Ethanol | 0.654 | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone | 0.355 | High | Hydrogen Bond Acceptor, Dipole-Dipole |

| Polar Aprotic | Tetrahydrofuran (THF) | 0.207 | High | Hydrogen Bond Acceptor, Dipole-Dipole |

| Polar Aprotic | Ethyl Acetate | 0.228 | High | Hydrogen Bond Acceptor, Dipole-Dipole |

| Nonpolar Aromatic | Toluene | 0.099 | Moderate | London Dispersion, π-π Stacking |

| Nonpolar Aliphatic | n-Hexane | 0.009 | Low | London Dispersion |

| Nonpolar Aliphatic | Cyclohexane | 0.006 | Low | London Dispersion |

| ¹Relative polarity values are taken from established solvent property tables[6]. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust experimental method is required. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound. This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Materials and Equipment

-

Solute: this compound (purity ≥95%)

-

Solvents: HPLC-grade or equivalent purity for all selected organic solvents.

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Step-by-Step Procedure

-

Preparation of Stock Standards: Accurately prepare a series of standard solutions of this compound in a suitable solvent (one in which it is highly soluble, like methanol) to create a calibration curve for the analytical method (e.g., HPLC).

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The key is to ensure solid/liquid solute remains visible after equilibration, confirming saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of the test solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. Causality Check: The agitation time must be sufficient to reach equilibrium. A preliminary kinetic study is recommended, where samples are analyzed at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer increases with time.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Trustworthiness Check: This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate the filter membrane and prevent adsorption effects.

-

-

Analysis and Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples using the pre-validated HPLC or GC method.

-

Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = C_diluted (mg/mL) × Dilution Factor

-

The results should be reported as the mean ± standard deviation of the triplicate measurements.

-

Safety and Handling

Proper safety precautions are mandatory when handling this compound and organic solvents.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (H302, Acute Toxicity 4, Oral) and causes serious eye irritation (H319, Eye Irritation 2)[5][7]. The signal word is "Warning"[5].

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[8][9].

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[8]. Wash hands thoroughly after handling[9].

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[9].

Conclusion

This compound is an amphiphilic molecule with a versatile solubility profile predictable from its molecular structure. Its polar hydroxyl group facilitates dissolution in polar protic and aprotic solvents, while its nonpolar chlorophenylpropyl moiety allows for moderate solubility in less polar environments. This guide provides both the theoretical framework to anticipate its behavior and a robust, self-validating experimental protocol for its precise quantification. This integrated approach empowers researchers to make informed decisions regarding solvent selection, leading to enhanced efficiency and success in synthesis, purification, and formulation.

References

-

This compound (C9H11ClO) . PubChem. [Link]

-

CAS No : 6282-88-8 | Product Name : this compound . Pharmaffiliates. [Link]

-

This compound | 6282-88-8 . Synthonix. [Link]

Sources

- 1. This compound | 6282-88-8 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS#: 6282-88-8 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C9H11ClO) [pubchemlite.lcsb.uni.lu]

- 5. 3-(4-Chlorophenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. chemical-label.com [chemical-label.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The Evolving Therapeutic Landscape of 3-(4-Chlorophenyl)propan-1-ol Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-chlorophenyl)propan-1-ol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anti-inflammatory, antimicrobial, and anticancer properties of its derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Part 1: Anti-inflammatory and Immunomodulatory Activities

Derivatives of this compound have shown significant promise as potent anti-inflammatory agents. A notable example is the pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which has demonstrated substantial anti-inflammatory and immunomodulatory effects.[1][2]

Mechanism of Action: A Focus on Cytokine Modulation

The anti-inflammatory action of these derivatives appears to be mediated through the modulation of key inflammatory cytokines. In preclinical models, repeated administration of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid in a lipopolysaccharide (LPS)-induced systemic inflammation model led to a significant decrease in the pro-inflammatory cytokine TNF-α.[1][2] Interestingly, this was accompanied by a marked elevation of the anti-inflammatory cytokine TGF-β1, while levels of IL-10 remained unaffected.[1][2] This selective cytokine modulation suggests a sophisticated immunomodulatory mechanism, pointing towards a potential for more targeted anti-inflammatory therapies with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR) Insights

The pyrrole-containing derivatives, structurally inspired by the COX-2 selective inhibitor celecoxib, highlight the importance of the heterocyclic ring system in conferring anti-inflammatory activity.[1][2] The incorporation of the 4-chlorophenyl moiety is a common feature in many biologically active compounds and likely contributes to the binding affinity at the target site. Further studies are needed to fully elucidate the SAR for this class of compounds, including the impact of substitutions on both the phenyl and pyrrole rings.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

A standard in vivo model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats.[1][2]

Step-by-Step Methodology:

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into control and treatment groups.

-

Compound Administration: The test compound (e.g., 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid) is administered intraperitoneally at various doses (e.g., 10, 20, and 40 mg/kg). A reference drug, such as diclofenac (25 mg/kg), and a vehicle control are also included.[1][2]

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. Statistical significance is determined using appropriate statistical tests.

Part 2: Antimicrobial Activity

The this compound scaffold has also been utilized in the synthesis of compounds with promising antimicrobial properties. This includes derivatives with antifungal and antibacterial activities.

Antifungal Properties

The parent compound, this compound, has been reported to possess antifungal properties against Botrytis cinerea.[3] Further derivatization has led to the development of more potent antifungal agents. For instance, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives have been synthesized and evaluated as fluconazole analogues.[4]

Antibacterial Activity

Amide derivatives containing cyclopropane and the 4-chlorophenyl moiety have been synthesized and investigated for their antibacterial activity.[4] Additionally, N-{2-(4-chlorophenyl) acetyl} amino alcohols derived from α-amino acids have been synthesized and show potential as antimicrobial agents.[5] The rationale behind using amino acid derivatives is their potential for better biocompatibility and biodegradability.[5]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated in vitro using methods such as the well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[6][7]

Step-by-Step Methodology (Well Diffusion Method):

-

Microbial Culture Preparation: Standard strains of Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans) are cultured in appropriate broth media to achieve a specific turbidity.[6]

-

Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates is uniformly inoculated with the microbial suspension.

-